N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea
Description
Properties
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS/c14-7-1-3-10(9(15)5-7)17-13(20)16-8-2-4-12-11(6-8)18-19-21-12/h1-6H,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLDDHFOKPRPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NC3=C(C=C(C=C3)Cl)Cl)N=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202242 | |
| Record name | N-1,2,3-Benzothiadiazol-5-yl-N′-(2,4-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866156-70-9 | |
| Record name | N-1,2,3-Benzothiadiazol-5-yl-N′-(2,4-dichlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866156-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1,2,3-Benzothiadiazol-5-yl-N′-(2,4-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,4-dichlorophenyl)urea typically involves the reaction of 1,2,3-benzothiadiazole with 2,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,4-dichlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can contribute to the compound’s ability to bind to specific sites, while the dichlorophenyl group may enhance its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two urea derivatives from the provided evidence, focusing on structural, physicochemical, and inferred functional differences.
Structural and Substituent Variations
N-[5-(1,1-Dimethylethyl)-1,3,4-Thiadiazol-2-yl]-N,N'-Dimethylurea (CAS 34014-18-1)
- Key Features :
- A 1,3,4-thiadiazole ring substituted with a tert-butyl group at position 3.
- Dimethylurea backbone.
- Comparison :
- Dimethyl substitution on the urea nitrogen may decrease hydrogen-bonding capacity relative to the dichlorophenyl group in the target structure.
1-(4-Chlorophenyl)-3-[2-(4-Methylthiadiazol-5-yl)sulfanylethyl]urea (CAS 478077-55-3)
- Key Features :
- 4-Chlorophenyl group and a methyl-substituted 1,2,3-thiadiazole linked via a sulfanylethyl chain.
- Molecular formula: C₁₂H₁₃ClN₄OS₂; molar mass: 328.84 g/mol.
- Comparison :
- The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to the mono-chlorinated phenyl in this analog.
- The benzothiadiazole system (vs. methylthiadiazole) may improve aromatic stacking interactions in biological systems.
Physicochemical and Functional Implications
*EWG = Electron-Withdrawing Group
Key Research Findings (Inferred)
- Bioactivity: The dichlorophenyl group in the target compound may enhance membrane permeability and target affinity compared to mono-chlorinated analogs .
- Synthetic Challenges : Introducing a benzothiadiazole moiety requires precise regioselective synthesis, unlike simpler thiadiazole systems .
Biological Activity
N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea is a compound that has garnered attention in pharmaceutical and agricultural research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antibacterial, and antifungal activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNS
- Molecular Weight : 275.17 g/mol
- CAS Number : 205492-91-7
1. Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, demonstrating a potent inhibitory effect on cell proliferation.
| Cell Line | GI (μM) | TGI (μM) | LC (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 28.7 | 15.9 |
| OVCAR-4 (Ovarian) | 25.9 | 28.7 | 27.9 |
| PC-3 (Prostate) | 15.9 | 27.9 | 15.1 |
The compound's antitumor mechanism involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .
2. Antibacterial Activity
In addition to its antitumor effects, this compound has demonstrated notable antibacterial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.03–0.06 μg/mL |
| Streptococcus pyogenes | 0.06–0.12 μg/mL |
| Haemophilus influenzae | 0.25–1 μg/mL |
The compound showed significant inhibitory activity against bacterial gyrase and topoisomerase enzymes, which are essential for bacterial DNA replication .
3. Antifungal Activity
Preliminary studies suggest that this compound also possesses antifungal properties, although detailed data is limited. It has been tested against common fungal strains with promising results in inhibiting growth.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Mouse Models : In a S180 homograft model in mice, the compound significantly inhibited tumor growth compared to controls .
- Pharmacokinetics : Studies on the pharmacokinetic profile have indicated favorable absorption and distribution characteristics, making it a potential candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a two-step process:
- Step 1 : Reacting 5-amino-1,2,3-benzothiadiazole with a chloroformate reagent to form an intermediate isocyanate.
- Step 2 : Coupling the isocyanate with 2,4-dichloroaniline under anhydrous conditions (e.g., in DMF or THF) at 60–80°C for 12–24 hours. Catalysts like triethylamine improve yields .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DCM) to minimize side products like thiourea derivatives, which may form due to sulfur reactivity in the benzothiadiazole moiety .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography (if single crystals are obtainable) with SHELXL for refinement .
- NMR spectroscopy :
- ¹H NMR : Look for urea NH peaks (δ 9.5–10.5 ppm) and aromatic protons from the benzothiadiazole (δ 7.2–8.0 ppm) and dichlorophenyl groups (δ 7.0–7.5 ppm).
- ¹³C NMR : Confirm carbonyl (C=O) at ~155 ppm and aromatic carbons .
- Mass spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₃H₈Cl₂N₄OS) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. The dichlorophenyl group may enhance membrane disruption .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays. The benzothiadiazole moiety may act as a hydrogen-bond acceptor .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How do substituents on the benzothiadiazole and dichlorophenyl groups influence bioactivity?
- Methodological Answer :
- SAR Study : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the dichlorophenyl ring. Compare IC₅₀ values in enzyme assays.
- Data Interpretation : Chlorine at the 2,4-positions enhances lipophilicity and target binding, while bulky groups on benzothiadiazole may sterically hinder activity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with proteins like cytochrome P450 .
Q. What mechanistic pathways explain its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilic Sites : The urea carbonyl and sulfur in benzothiadiazole are susceptible to nucleophilic attack.
- Kinetic Studies : Use NMR to track reaction rates with amines (e.g., benzylamine) in polar aprotic solvents.
- DFT Calculations : Analyze charge distribution to identify reactive regions (e.g., M06-2X/6-31G* level) .
Q. How can contradictory data on its biological activity be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., consistent cell passage numbers, solvent controls).
- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of urea to amines) that may confound results .
- Cross-Validation : Compare results across multiple models (e.g., in vitro vs. ex vivo) to isolate context-dependent effects .
Key Considerations for Researchers
- Synthetic Challenges : The benzothiadiazole ring is prone to oxidation; use inert atmospheres (N₂/Ar) during reactions .
- Data Contradictions : Discrepancies in bioactivity may arise from impurities (e.g., unreacted aniline derivatives). Always characterize purity via HPLC (>95%) .
- Ethical Compliance : Adhere to safety protocols for chlorinated compounds (e.g., waste disposal guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
